1-(3-methylphenyl)-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}methanesulfonamide 1-(3-methylphenyl)-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}methanesulfonamide
Brand Name: Vulcanchem
CAS No.: 2319836-15-0
VCID: VC5208498
InChI: InChI=1S/C18H23NO3S2/c1-15-3-2-4-16(11-15)13-24(20,21)19-14-18(6-8-22-9-7-18)17-5-10-23-12-17/h2-5,10-12,19H,6-9,13-14H2,1H3
SMILES: CC1=CC(=CC=C1)CS(=O)(=O)NCC2(CCOCC2)C3=CSC=C3
Molecular Formula: C18H23NO3S2
Molecular Weight: 365.51

1-(3-methylphenyl)-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}methanesulfonamide

CAS No.: 2319836-15-0

Cat. No.: VC5208498

Molecular Formula: C18H23NO3S2

Molecular Weight: 365.51

* For research use only. Not for human or veterinary use.

1-(3-methylphenyl)-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}methanesulfonamide - 2319836-15-0

Specification

CAS No. 2319836-15-0
Molecular Formula C18H23NO3S2
Molecular Weight 365.51
IUPAC Name 1-(3-methylphenyl)-N-[(4-thiophen-3-yloxan-4-yl)methyl]methanesulfonamide
Standard InChI InChI=1S/C18H23NO3S2/c1-15-3-2-4-16(11-15)13-24(20,21)19-14-18(6-8-22-9-7-18)17-5-10-23-12-17/h2-5,10-12,19H,6-9,13-14H2,1H3
Standard InChI Key WUUNWFGATXTGJM-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)CS(=O)(=O)NCC2(CCOCC2)C3=CSC=C3

Introduction

1-(3-methylphenyl)-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}methanesulfonamide is a complex organic compound with a molecular formula of C18H23NO3S2 and a molecular weight of 365.5 g/mol. This compound combines a thiophene ring with an oxane (tetrahydro-2H-pyran) ring and a methanesulfonamide group, making it a candidate for various biological and chemical applications.

Biological and Chemical Applications

While specific biological or chemical applications of 1-(3-methylphenyl)-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}methanesulfonamide are not well-documented, compounds with similar structures often exhibit potential in pharmaceuticals, particularly in areas such as anti-inflammatory or anticancer research. The presence of a sulfonamide group, known for its antibacterial properties, and the thiophene ring, which is common in various biologically active compounds, suggests potential for further investigation.

Research Findings and Future Directions

Given the limited information available on this specific compound, future research should focus on its synthesis, characterization, and biological evaluation. Techniques such as NMR and LC-MS could be used to confirm its structure and purity. Additionally, in vitro and in vivo studies could explore its potential biological activities, such as antimicrobial or anticancer effects.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator